Glycine, N-glycyl-, ethyl ester
Overview
Description
Glycine, N-glycyl-, ethyl ester, also known as Glycine ethyl ester (GEE), is used in conjunction with N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) for carboxyl-footprinting studies of proteins . The GEE/EDC protocol effects specific derivatization of glutamate and aspartate carboxyl side chains on intact proteins .
Synthesis Analysis
The synthesis of Glycine ethyl ester involves a reaction between absolute alcohol saturated with hydrochloric acid gas, 96 per cent alcohol, and methyleneaminoacetonitrile . The mixture is refluxed on a steam bath for three hours, during which ammonium chloride separates. After the reaction is complete, the hot alcohol solution is filtered and cooled, allowing the glycine ester hydrochloride to separate in fine white needles .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C4H10ClNO2 . The molecular weight is 139.58 .Chemical Reactions Analysis
Esters, including Glycine ethyl ester, typically undergo reactions such as hydrolysis, which is the splitting with water . The hydrolysis of esters is catalyzed by either an acid or a base . In the case of Glycine ethyl ester, it is used in conjunction with N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) for carboxyl-footprinting studies of proteins .Physical and Chemical Properties Analysis
Esters, including Glycine ethyl ester, are polar compounds but do not engage in hydrogen bonding. Therefore, they have intermediate boiling points between nonpolar alkanes and alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .Scientific Research Applications
1. Enzymatic Hydrolysis Studies
- Glycine, N-glycyl-, ethyl ester and its derivatives have been utilized in research to study the hydrolytic action of enzymes like α-chymotrypsin. For instance, a study by Yoshida, Yamamoto, and Izumiya (1968) synthesized and evaluated the susceptibility of various glycyl-tyrosine ethyl esters and related compounds to enzymatic hydrolysis. The findings highlighted the compound's role in understanding enzyme-substrate interactions (Yoshida, Yamamoto, & Izumiya, 1968).
2. Biodegradable Material Research
- Research has explored the use of glycine ethyl ester derivatives in the synthesis of biodegradable materials. Crommen, Schacht, and Mense (1992) discussed the degradation properties of polyphosphazene derivatives with ethyl 2-(O-glycyl)lactate, highlighting the potential of these compounds in creating biodegradable polymers (Crommen, Schacht, & Mense, 1992).
3. Synthesis of Ionic Liquids
- The compound has been used in the synthesis of slightly viscous N-alkyl-substituted glycine ester ionic liquids. He, Tao, Parrish, and Shreeve (2009) characterized these ionic liquids, which demonstrated properties similar to traditional heterocyclic ionic liquids but with lower viscosity, indicating potential applications in various fields (He, Tao, Parrish, & Shreeve, 2009).
4. Pharmacokinetics Studies
- In the field of pharmacokinetics, glycine ethyl ester derivatives have been used to study the behavior of drugs in the body. Podolko et al. (2021) investigated the pharmacokinetics of a neuroprotective drug preparation, ethyl ester of N-phenylacetyl-glycyl-L-proline, highlighting the compound's role in understanding drug distribution and metabolism (Podolko et al., 2021).
5. Peptide Synthesis
- The compound has been employed in the synthesis of peptides and oligopeptides. Nakanishi, Kimura, and Matsuno (1986) elucidated the thermolysin-catalyzed condensation of glycine ester derivatives, contributing to the development of methods for enzymatic synthesis of oligopeptides (Nakanishi, Kimura, & Matsuno, 1986).
6. Chemical Structure and Properties Analysis
- Studies such as those by Savage et al. (2005, 2006) have synthesized and characterized various N-ferrocenyl benzoyl amino acid ethyl esters, including glycyl derivatives, to understand their chemical structures and properties. This research contributes to the broader field of organometallic chemistry (Savage et al., 2005); (Savage et al., 2006).
Mechanism of Action
Target of Action
Ethyl Glycylglycinate, also known as Glycine, N-glycyl-, ethyl ester, primarily targets the carboxyl side chains of glutamate and aspartate on intact proteins . These amino acids play crucial roles in protein structure and function, influencing protein folding, stability, and interactions.
Mode of Action
The compound interacts with its targets through a process known as carboxyl-footprinting . This involves the specific derivatization of the carboxyl side chains of glutamate and aspartate . The process changes the chemical properties of these amino acids, potentially altering the protein’s structure and function.
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed in the body. Its small size and polar nature could also influence its metabolism and excretion, potentially leading to a high bioavailability.
Result of Action
The specific derivatization of glutamate and aspartate carboxyl side chains can lead to changes in the structure and function of the targeted proteins . This could have various molecular and cellular effects, depending on the specific proteins and pathways involved.
Action Environment
The action of Ethyl Glycylglycinate can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be more effective in aqueous environments. Additionally, factors such as pH, temperature, and the presence of other molecules could also influence its stability and efficacy.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Ethyl glycylglycinate participates in several biochemical reactions. It is used in conjunction with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide for carboxyl-footprinting studies of proteins . The protocol effects specific derivatization of glutamate and aspartate carboxyl side chains on intact proteins .
Cellular Effects
The cellular effects of ethyl glycylglycinate are primarily observed in its interactions with proteins. It is used in studies for specific derivatization of glutamate and aspartate carboxyl side chains on intact proteins
Molecular Mechanism
At the molecular level, ethyl glycylglycinate interacts with proteins, specifically glutamate and aspartate carboxyl side chains . This interaction is part of a protocol used for carboxyl-footprinting studies of proteins
Temporal Effects in Laboratory Settings
In laboratory settings, ethyl glycylglycinate is used for specific biochemical reactions
Metabolic Pathways
Ethyl glycylglycinate is involved in some metabolic pathways. Glycine, from which it is derived, is utilized in several metabolic pathways, including the synthesis of glutathione and the regulation of one-carbon metabolism .
Properties
IUPAC Name |
ethyl 2-[(2-aminoacetyl)amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-2-11-6(10)4-8-5(9)3-7/h2-4,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAVEINQLWIXRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211770 | |
Record name | Ethyl glycylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627-74-7 | |
Record name | Glycine, N-glycyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl glycylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ethyl glycylglycinate interact with copper ions and what are the implications of this interaction?
A1: Ethyl glycylglycinate acts as a tridentate ligand when interacting with Copper(II) ions. This interaction involves the donation of electrons from the terminal amino group, the deprotonated amide nitrogen, and a weak interaction with the ester carbonyl group. This complexation facilitates the Copper(II)-promoted hydrolysis of the ester, significantly accelerating the reaction rate compared to the unprotonated ligand. [] This property makes Ethyl glycylglycinate a valuable model compound for studying metal-catalyzed peptide hydrolysis.
Q2: Can Ethyl glycylglycinate be utilized in peptide synthesis? If so, could you provide an example?
A2: Yes, Ethyl glycylglycinate serves as a versatile building block in peptide synthesis. For instance, it reacts with N-carbobenzyloxy-3-hydroxy-l-proline in the presence of N-ethyl-5-phenylisoxazolium-3′-sulfonate (Woodward's reagent K) to yield N-carbobenzyloxy-3-hydroxy-l-prolylglycylglycine ethyl ester. [] This exemplifies its utility in constructing larger peptides with potential biological relevance.
Q3: Are there any studies investigating the use of Ethyl glycylglycinate in synthesizing compounds with potential pharmaceutical applications?
A3: Indeed, researchers have explored the use of Ethyl glycylglycinate as a starting material for synthesizing analogues of naturally occurring bioactive compounds. One such example is its incorporation into the synthesis of prostaglandin-like carboxamides. [] In this process, the Ethyl glycylglycinate molecule contributes to the overall structure of the final compound, potentially influencing its pharmacological properties.
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